N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide
CAS No.:
Cat. No.: VC14773754
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O4 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H18N4O4/c1-11(24)20-12-7-8-17(27-2)16(9-12)21-18(25)10-15-13-5-3-4-6-14(13)19(26)23-22-15/h3-9H,10H2,1-2H3,(H,20,24)(H,21,25)(H,23,26) |
| Standard InChI Key | MHAPVSKVLSXGJS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Introduction
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound belonging to the class of acetamides. It features a unique combination of functional groups, including an acetylamino group, a methoxy group, and a phthalazin moiety, which contribute to its potential biological activity. This compound is of interest in medicinal chemistry and drug development due to its structural attributes and potential pharmacological applications.
Synthesis and Characterization
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multi-step organic synthesis techniques. These processes may require specific solvents like dimethylformamide and reagents such as potassium carbonate to facilitate the reactions. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
| Synthesis Step | Reagents/Solvents | Techniques |
|---|---|---|
| Formation of Intermediate | Specific reagents (e.g., acetic anhydride) | Organic synthesis methods |
| Coupling Reaction | Solvents (e.g., DMF), reagents (e.g., K2CO3) | Multi-step synthesis |
| Purification | Various solvents | Recrystallization, chromatography |
Potential Biological Activities
| Potential Activity | Mechanism | Application |
|---|---|---|
| Anticonvulsant | Interaction with neural targets | Neurological disorders |
| Anticancer | Inhibition of cancer cell growth | Oncology |
Chemical Reactivity and Stability
The compound exhibits chemical reactivity typical of amides, including reactions that can be influenced by its functional groups. Stability studies are crucial to understand its behavior under various conditions, such as pH and temperature, which are important for pharmaceutical applications. Analytical techniques like High Performance Liquid Chromatography (HPLC) can be employed to assess reaction progress and purity.
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Hydrolysis | Aqueous conditions | Formation of carboxylic acid and amine |
| Amidation | Presence of amines | Formation of new amide bonds |
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